molecular formula C16H17F2N3 B12907042 n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 917896-07-2

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B12907042
CAS No.: 917896-07-2
M. Wt: 289.32 g/mol
InChI Key: BFKUZUSRLFZXRO-UHFFFAOYSA-N
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Description

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a difluorophenyl group, and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrimidine core.

    Cyclopentyl Group Addition: The cyclopentyl group is added through a Grignard reaction or a similar organometallic reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.

    Final Amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine: Unique due to the presence of both cyclopentyl and difluorophenyl groups.

    n-Cyclopentyl-5-phenyl-2-methylpyrimidin-4-amine: Lacks the difluorophenyl group, resulting in different chemical properties.

    n-Cyclopentyl-5-(3,4-dichlorophenyl)-2-methylpyrimidin-4-amine: Contains dichlorophenyl instead of difluorophenyl, leading to variations in reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

917896-07-2

Molecular Formula

C16H17F2N3

Molecular Weight

289.32 g/mol

IUPAC Name

N-cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H17F2N3/c1-10-19-9-13(11-6-7-14(17)15(18)8-11)16(20-10)21-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,19,20,21)

InChI Key

BFKUZUSRLFZXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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